Hexacos-13-enedioic acid
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Overview
Description
Hexacos-13-enedioic acid is a long-chain dicarboxylic acid with the molecular formula C26H48O4 This compound is characterized by a double bond located at the 13th carbon atom in its 26-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexacos-13-enedioic acid can be synthesized through the self-metathesis of monounsaturated fatty acids such as oleic acid, elaidic acid, and erucic acid. This process involves the use of ruthenium-based catalysts, such as Grubbs catalysts, under ultrasonic activation. The reaction typically takes place in solvents like dichloromethane (DCM) or 1-butanol, yielding a variety of products including n-alkenes and diacids with good yields (45–75%) and high selectivities (75–95%) .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, often employing large-scale metathesis reactions. The choice of solvent and catalyst, as well as reaction conditions such as temperature and pressure, are optimized to maximize yield and purity. The use of renewable resources, such as plant oils rich in monounsaturated fatty acids, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Hexacos-13-enedioic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the molecule can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to yield saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acid chlorides and alcohols or amines are used for esterification and amidation, respectively.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated dicarboxylic acids.
Substitution: Esters, amides.
Scientific Research Applications
Hexacos-13-enedioic acid has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of high-performance materials, including lubricants and surfactants, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of hexacos-13-enedioic acid and its derivatives involves interactions with cellular membranes and enzymes. The long aliphatic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, its carboxylic acid groups can interact with various enzymes, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Hexacos-13-enedioic acid can be compared with other long-chain dicarboxylic acids such as:
1,18-Octadec-9-enedioic acid: A shorter chain analog with similar chemical properties but different physical characteristics.
1,26-Hexacosanedioic acid: A fully saturated analog with no double bonds, resulting in different reactivity and applications.
Uniqueness: this compound’s unique feature is the presence of a double bond at the 13th carbon, which imparts distinct chemical reactivity and potential for functionalization compared to its saturated counterparts .
Properties
CAS No. |
53481-03-1 |
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Molecular Formula |
C26H48O4 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
hexacos-13-enedioic acid |
InChI |
InChI=1S/C26H48O4/c27-25(28)23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h1-2H,3-24H2,(H,27,28)(H,29,30) |
InChI Key |
POTHLHRXSYDFCF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC=CCCCCCCCCCCCC(=O)O)CCCCCC(=O)O |
Origin of Product |
United States |
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